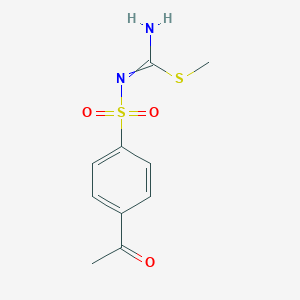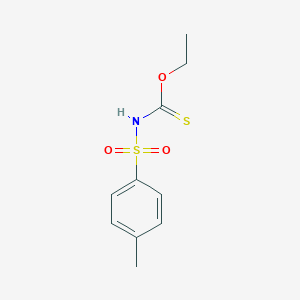![molecular formula C14H20N2O5S B8046318 3-[(2-Methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B8046318.png)
3-[(2-Methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “3-[(2-Methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]butanoic acid” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, and reactions to appreciate its significance in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]butanoic acid involves specific chemical reactions and conditions. The preparation method typically includes the reaction of an epoxy resin with an aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative. This derivative is then reacted with a primary amine under controlled conditions to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[(2-Methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical assays and studies involving enzyme interactions.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: this compound is used in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which 3-[(2-Methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]butanoic acid exerts its effects involves its interaction with specific molecular targets. The compound binds to particular enzymes or receptors, modulating their activity and leading to the desired biological or chemical outcome. The pathways involved include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A β-lactam antibiotic with a broad spectrum of activity.
CID 5479530: A cephalosporin used in treating bacterial infections.
Uniqueness
3-[(2-Methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]butanoic acid stands out due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different scientific fields. Its versatility and effectiveness in various reactions and processes highlight its uniqueness compared to similar compounds.
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-9(21-14(2,3)4)12(13(17)18)15-22-11-8-6-5-7-10(11)16(19)20/h5-9,12,15H,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVAEELNASQZEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-N-(2,4-dimethylphenyl)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanamide](/img/structure/B8046245.png)

![N-[3-[(2-oxoazepan-1-yl)amino]phenyl]acetamide](/img/structure/B8046264.png)
![1-[5-Chloro-2-(4-chlorophenoxy)anilino]butane-1-sulfonic acid](/img/structure/B8046266.png)
![5-Pyridin-3-yl-2,3-dihydrofuro[3,2-g]chromen-7-one;sulfuric acid](/img/structure/B8046277.png)
![[(E)-[1-amino-2-(4-chlorophenyl)-2-hydroxyethylidene]amino] N-methylcarbamate](/img/structure/B8046283.png)


![15-Chlorotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarbonitrile](/img/structure/B8046289.png)
![4-[5,5-Bis(hydroxymethyl)-1,3-dioxan-2-yl]-2,6-ditert-butylphenol](/img/structure/B8046292.png)

![2-[2-(1,4-Dioxaspiro[4.5]decan-3-ylmethylamino)ethoxy]ethanol](/img/structure/B8046311.png)

![Ethyl 7-chloro-6-fluoro-1-[formyl(methyl)amino]-8-nitro-4-oxoquinoline-3-carboxylate](/img/structure/B8046330.png)
